2-Anilinocyclohexanone
Overview
Description
2-Anilinocyclohexanone is an organic compound that belongs to the class of cyclohexanones . It is a white crystalline powder with a characteristic odor. It is often used as a streamlining agent in the manufacture of plastics.
Molecular Structure Analysis
The molecular formula of 2-Anilinocyclohexanone is C12H15NO . Its molecular weight is 189.25 g/mol . The InChI key is AWMZFBYYIATTOW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Anilinocyclohexanone has a molecular weight of 201.26 g/mol and a density of 1.06 g/cm3 at 20°C. It has a boiling point of 294°C and a flash point of 191°C. It is soluble in chloroform, benzene, and ethanol, but insoluble in water.Scientific Research Applications
Scientific Field
Corrosion Inhibition
Scientific Field
Streamlining Agent
Scientific Field
Neuroprotective Studies
Scientific Field
Pharmaceutical Intermediates
Scientific Field
Agrochemical Research
Scientific Field
Material Science Enhancer
Scientific Field
Fine Chemical Production
Scientific Field
Analytical Chemistry Reagent
Scientific Field
Research Tool in Organic Chemistry
Scientific Field
These applications highlight the versatility of 2-Anilinocyclohexanone in scientific research and industry. It’s important to note that while the compound has potential in various fields, the specific details of its use and the results of such applications may not be widely documented or may require access to specialized databases and publications for in-depth information .
Catalysis in Organic Reactions
Scientific Field
Sensor Development
Scientific Field
Liquid Crystal Research
Scientific Field
Fluorescent Probing
Scientific Field
Coating Additives
Scientific Field
Nanotechnology
Scientific Field
These additional applications demonstrate the broad potential of 2-Anilinocyclohexanone in various scientific and industrial fields. The compound’s versatility makes it a valuable asset in research and development, with the possibility of contributing to significant advancements across multiple disciplines .
Safety And Hazards
properties
IUPAC Name |
2-anilinocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMZFBYYIATTOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385134 | |
Record name | 2-Anilinocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinocyclohexanone | |
CAS RN |
4504-43-2 | |
Record name | 2-Anilinocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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